2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid
Overview
Description
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a bromophenyl group at the 2-position and a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the reaction involves the transmetalation of organoboron reagents with palladium (ii) complexes . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of many organic compounds .
Action Environment
The suzuki–miyaura coupling reaction, which this compound may be involved in, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Bromination: The introduction of the bromophenyl group can be achieved through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of bromobenzene with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Phenyl-substituted derivatives.
Substitution: Various halogenated quinoline derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid
- 3-(3-Bromophenyl)propionic acid
- 3-Bromophenylacetic acid
Comparison:
- 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid is unique due to the presence of both bromophenyl and chloroquinoline groups, which may confer distinct chemical and biological properties.
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has a similar structure but with a fluorine atom, which can affect its reactivity and biological activity.
- 3-(3-Bromophenyl)propionic acid and 3-Bromophenylacetic acid are simpler compounds with different functional groups, leading to different applications and properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H12BrClN2O2, with a molecular weight of approximately 365.64 g/mol. The compound features a quinoline backbone, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. While specific data for this compound is limited, related compounds show promising results:
Microorganism | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Candida albicans | 16.69 |
These results suggest that modifications in the quinoline structure can enhance antimicrobial efficacy, indicating that this compound may also possess similar properties .
Anticancer Activity
The anticancer potential of quinoline derivatives has been a focal point in recent research. A study involving related compounds demonstrated that they could induce apoptosis and cell cycle arrest in various cancer cell lines.
Case Study: Apoptosis Induction
In a study evaluating the effects of quinoline derivatives on breast cancer cell lines (MCF-7), it was found that certain compounds could significantly induce apoptosis:
Treatment | Total Cell Death (%) |
---|---|
Control | 1.52 |
Compound X (IC50) | 2.16 |
The compound showed a notable increase in late apoptosis compared to the control, suggesting its potential as an anticancer agent .
Enzyme Inhibition
Quinoline derivatives have also been investigated for their ability to inhibit specific enzymes, which is crucial for developing therapeutic agents targeting various diseases.
Example: SIRT3 Inhibition
Research has highlighted the potential of quinoline-based compounds as selective inhibitors of SIRT3, an enzyme implicated in cancer metabolism:
Compound | IC50 (µM) |
---|---|
Compound P6 | 0.075 |
This data illustrates the promising role of quinoline derivatives in targeting metabolic pathways in cancer cells .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Molecular docking studies have suggested that these compounds can bind effectively to key enzymes and receptors, altering their activity and leading to various biological effects.
Properties
IUPAC Name |
2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYRXZBCYPCXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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